molecular formula C7H12N2O2 B2897832 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1512618-99-3

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2897832
CAS No.: 1512618-99-3
M. Wt: 156.185
InChI Key: OYVBAHKOKYSTFZ-UHFFFAOYSA-N
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Description

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Mode of Action

The mode of action of 3-Amino-1-azabicyclo[22It’s known that the compound’s structure allows it to interact with various biological targets .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-1-azabicyclo[22More research is needed to elucidate the specific pathways and their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-1-azabicyclo[22The compound’s bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid can be achieved through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method is advantageous due to its mild reaction conditions and the ability to introduce diverse functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, organic photocatalysts for Minisci reactions, and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, aminoacyloxylation reactions yield oxygenated 2-azabicyclo[2.2.1]heptanes, while Minisci reactions can introduce a variety of heterocycles at the bridgehead position .

Scientific Research Applications

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

3-amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-7(6(10)11)4-9-2-1-5(7)3-9/h5H,1-4,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVBAHKOKYSTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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